molecular formula C14H9ClF3NO4S B1310446 Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- CAS No. 612041-77-7

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-

Cat. No.: B1310446
CAS No.: 612041-77-7
M. Wt: 379.7 g/mol
InChI Key: LKMBNMYBFYNDKV-UHFFFAOYSA-N
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Description

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- is a chemical compound known for its unique properties and diverse applications. This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a sulfonylamino group. Its molecular structure imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- typically involves a multi-step process. One common method includes the sulfonylation of 4-chloro-3-(trifluoromethyl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonylamino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- is unique due to the presence of both the sulfonyl and amino groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO4S/c15-12-6-5-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-8(2-4-9)13(20)21/h1-7,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMBNMYBFYNDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408207
Record name Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612041-77-7
Record name 4-[[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612041-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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